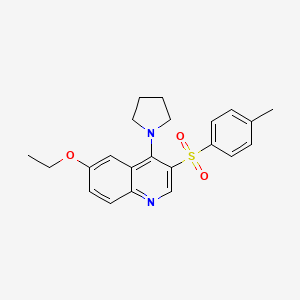
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2,5-difluorobenzenesulfonamide is a complex organic molecule that likely exhibits a range of interesting chemical properties due to its diverse functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative.
Synthesis Analysis
The synthesis of related sulfonamide compounds involves N-alkylation and aminohydroxylation reactions. For instance, the N-alkylation of 2-azidobenzenesulfonamide with 5-bromopent-1-ene leads to an N-pentenyl sulfonamide, which can undergo intramolecular aminohydroxylation to yield an N-(2-azidoaryl)sulfonyl prolinol. This intermediate is a precursor for the synthesis of pyrrolobenzothiadiazepine derivatives . Although the exact synthesis route for the compound is not provided, similar methodologies could potentially be applied or adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of the compound would be expected to feature a sulfonamide group attached to a difluorobenzene ring, which is known for its electron-withdrawing properties. The azepan (heptamethyleneimine) ring and the thiophene ring would contribute to the compound's three-dimensional conformation and electronic distribution. The presence of these heterocycles suggests potential for interesting interactions and reactivity .
Chemical Reactions Analysis
The chemical reactivity of sulfonamide compounds can be quite diverse. For example, the N-Fluorobenzenesulfonimide (NFSI) has been used as an effective Ag(i)-catalyst attenuator in the cycloisomerization of ynesulfonamide to azepino[4,5-b]indole derivatives . This indicates that sulfonamide compounds can participate in complex cyclization reactions, which could be relevant to the compound , especially considering its potential to form cyclic structures due to the presence of the azepan ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The difluorobenzene ring would likely contribute to the compound's stability and could affect its boiling point and solubility. The azepan and thiophene rings could impact the compound's basicity and electronic properties. While the papers do not provide specific data on the physical and chemical properties of the compound , they do suggest that similar sulfonamide compounds can exhibit a range of properties depending on their specific functional groups and overall structure .
Wissenschaftliche Forschungsanwendungen
Pressure Effects on Polymorphs
Fedorov et al. (2017) studied the effect of pressure on two polymorphs of tolazamide, a sulfonylurea anti-diabetic drug, to understand why no interconversion occurs between them under different conditions, including pressure and recrystallization processes. This research provides insight into the physical chemistry of sulfonamide compounds under varying physical conditions (Fedorov et al., 2017).
Catalyst Attenuation in Cycloisomerization
Pang et al. (2019) identified N-Fluorobenzenesulfonimide as an effective Ag(i)-catalyst attenuator in the annulation of a tryptamine-derived ynesulfonamide, leading to the synthesis of azepino[4,5-b]indole derivatives. This research highlights the role of sulfonamide compounds in facilitating complex chemical reactions (Pang et al., 2019).
Synthesis and Characterization of Derivatives
Küçükgüzel et al. (2013) synthesized a series of novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides and evaluated their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. This work showcases the diverse potential applications of sulfonamide derivatives in therapeutic development (Küçükgüzel et al., 2013).
DNA Binding and Catalytic Activities of Ru(III) Complexes
El-Sonbati et al. (2015) explored the synthesis of azo dye ligands and their Ru(III) complexes, investigating their DNA binding activity and catalytic potential for dehydrogenation reactions. This research contributes to understanding the biochemical interactions and potential applications of sulfonamide-based compounds in molecular biology and catalysis (El-Sonbati et al., 2015).
Synthesis and Optical Properties
Bogza et al. (2018) reported on the synthesis and optical properties of 2-functionally substituted thieno[3,2-c]quinolines, demonstrating potential applications as invisible ink dyes. While not directly related to the original compound, this research illustrates the versatile applications of sulfonamide and related compounds in materials science (Bogza et al., 2018).
Eigenschaften
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2,5-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22F2N2O2S2/c19-15-5-6-16(20)18(11-15)26(23,24)21-12-17(14-7-10-25-13-14)22-8-3-1-2-4-9-22/h5-7,10-11,13,17,21H,1-4,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEAFSAKJGAGNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22F2N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

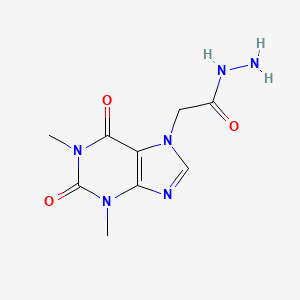
![1-allyl-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2529751.png)
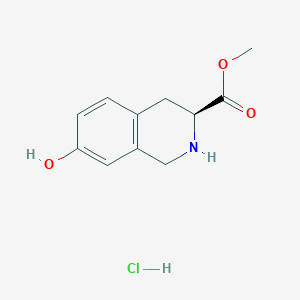
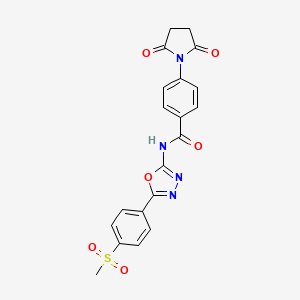
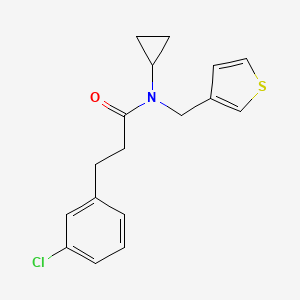

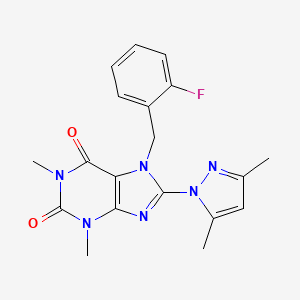
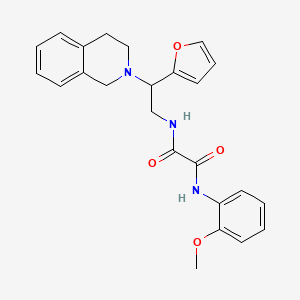
![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)

![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529763.png)
![N'-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide](/img/structure/B2529765.png)
![5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid](/img/structure/B2529767.png)
